molecular formula C12H12N2O2 B1296562 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid CAS No. 7036-56-8

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid

Cat. No. B1296562
CAS RN: 7036-56-8
M. Wt: 216.24 g/mol
InChI Key: RGYCCBLTSWHXIS-UHFFFAOYSA-N
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Description

Phenethyl acetate is a natural product found in Zea mays, Artemisia judaica, and other organisms . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .


Synthesis Analysis

Phenethyl acetate and phenylacetic acid can be synthesized from L-phenylalanine via novel six- and five-enzyme cascades, respectively . The biosynthesized phenylacetic acid can be converted to ethyl phenylacetate and phenethyl phenylacetate by esterification using lipases with ethanol or 2-phenylethanol derived from sugar .


Molecular Structure Analysis

The molecular formula of phenethyl acetate is C10H12O2 . The molecular weight is 164.20 g/mol .


Chemical Reactions Analysis

Phenyl acetate can be separated into phenol and an acetate salt, via saponification: heating the phenyl acetate with a strong base, such as sodium hydroxide, will produce phenol and an acetate salt .


Physical And Chemical Properties Analysis

Phenethyl acetate has a density of 1.03 g/mL at 25 °C and a boiling point of 229 °C . It is insoluble in water but miscible with organic solvents .

Scientific Research Applications

1. Structural Characterization and Synthesis Techniques

  • Imidazole derivatives, including those similar to "3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid," are often studied for their structural properties. For instance, the crystallization and hydrogen bonding of a related compound, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, was investigated, highlighting the significance of structural analysis in understanding these compounds (Wu, Liu, & Ng, 2005).

2. Catalysis and Polymer Science

  • Imidazole derivatives are used in polymeric catalysis. A study on the synthesis and grafting of imidazolylalkanoic acids onto poly(vinylamine) demonstrates their application in understanding the kinetics of esterolysis reactions (Tomko & Overberger, 1985).

3. Chemical Reactions and Product Formation

  • The interaction of 1,2-diaminoimidazole with ethoxymethylene-containing derivatives, leading to various linked products, illustrates the versatility of imidazole derivatives in chemical synthesis (Dmitry et al., 2015).

4. Novel Synthetic Routes and Medicinal Chemistry

  • Research on the synthesis of novel imidazole derivatives, such as the work on 2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl]-ethyl}-1H-benzo[d] imidazole, highlights the significance of imidazole compounds in medicinal chemistry and drug development (Jadhav et al., 2008).

5. Coordination Polymers and Materials Science

  • Imidazole-based multi-carboxylates, closely related to the compound , are used in the construction of coordination polymers, which have applications in materials science and crystal engineering (Shi et al., 2015).

Safety And Hazards

Phenethyl acetate is combustible. Its vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .

Future Directions

There is ongoing research into the sustainable and efficient bioproduction of these chemicals as natural products from renewable feedstocks .

properties

IUPAC Name

3-(1-phenylethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCCBLTSWHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid

CAS RN

7036-56-8, 3157-27-5
Record name Desethyl-etomidate
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Record name NSC-168567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168567
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name DESETHYL-ETOMIDATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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